Structural Pharmacophore Differentiation: Dual Benzimidazole versus Mono-Benzimidazole Phenoxypropanolamine Scaffolds
The target compound contains two benzimidazole N1-substituted rings (C₂₆H₂₆N₄O₄, MW 458.5, 4 N atoms, 2 hydroxyl H-bond donors) connected through a 4,4′-phenoxyphenylene spacer, versus the closest mono-benzimidazole analog 1-(4-amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol (C₁₆H₁₇N₃O₂, MW 283.3, 3 N atoms, 1–2 HBD) . This doubling of the benzimidazole pharmacophore from one to two aromatic heterocycles increases the molecular weight by approximately 62%, adds one additional nitrogen H-bond acceptor, and introduces a second hydroxyl group capable of solvent-mediated or target-directed hydrogen bonding [1]. The phenoxyphenylene spacer in the target compound yields an inter-benzimidazole N1–N1 distance of approximately 14–16 Å (estimated from the SMILES structure C₁–O–C₆H₄–O–C₃ chain), which is incompatible with the binding geometry of mono-benzimidazole congeners [1].
| Evidence Dimension | Molecular weight and heteroatom count (pharmacophore multiplicity) |
|---|---|
| Target Compound Data | MW 458.5 g/mol; 4 N atoms; 4 O atoms; 2 hydroxyl H-bond donors; C₂₆H₂₆N₄O₄ |
| Comparator Or Baseline | 1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol: MW 283.3 g/mol; 3 N atoms; 2 O atoms; 1–2 HBD; C₁₆H₁₇N₃O₂ |
| Quantified Difference | ΔMW = +175.2 g/mol (+61.9%); +1 N atom; +2 O atoms; estimated inter-benzimidazole distance ~14–16 Å vs. no inter-ring distance in mono analog |
| Conditions | Computed from InChI/SMILES structural data; molecular formulas verified via ZINC database and chemical supplier records |
Why This Matters
A ~62% higher molecular weight and doubled heterocycle count fundamentally alters target binding stoichiometry: the bis-benzimidazole scaffold can engage two adjacent DNA minor-groove binding sites or two separate protein domains simultaneously, whereas the mono-benzimidazole analog is restricted to monodentate interaction, directly impacting potency in antiprotozoal screens where bidentate DNA binding correlates with sub-micromolar IC₅₀ values [2].
- [1] PubChem. ZINC64573779; structural data derived from canonical SMILES: C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O)O. Molecular formula C₂₆H₂₆N₄O₄, MW 458.5. View Source
- [2] Mayence A, Pietka A, Collins MS, Cushion MT, Tekwani BL, Huang TL, Vanden Eynde JJ. Bis(oxyphenylene)benzimidazoles: A novel class of anti-Plasmodium falciparum agents. Bioorganic & Medicinal Chemistry, 2011, 19(24), 7493–7500. View Source
